![molecular formula C28H37AuF6N2O4PS2+ B14891736 [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier MFCD21363041 is known as [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I). It has the molecular formula C28H36AuF6N2O4PS2 and a molecular weight of 870.66. This compound is a yellow powder and is often used in various chemical applications .
Méthodes De Préparation
The synthesis of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) involves the reaction of 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl with gold(I) bis(trifluoromethyl)sulfonylimido. The reaction conditions typically include a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in industrial processes that require gold-based catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The gold center in the compound can interact with various substrates, facilitating chemical reactions. The molecular pathways involved include the activation of substrates through coordination with the gold center, leading to the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) include other gold-based catalysts with different ligands. These compounds may have similar catalytic properties but differ in their reactivity and selectivity based on the ligands attached to the gold center. Some examples of similar compounds include:
- [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl]gold(I) chloride
- [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl]gold(I) acetate
The uniqueness of MFCD21363041 lies in its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic applications .
Propriétés
Formule moléculaire |
C28H37AuF6N2O4PS2+ |
|---|---|
Poids moléculaire |
871.7 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1/p+1 |
Clé InChI |
RWMUXLGTNIZZMT-UHFFFAOYSA-O |
SMILES canonique |
CN(C)C1=CC=CC=C1C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


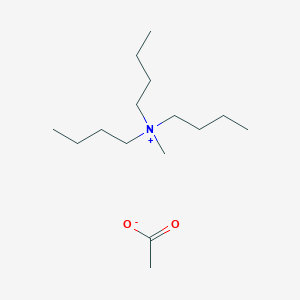

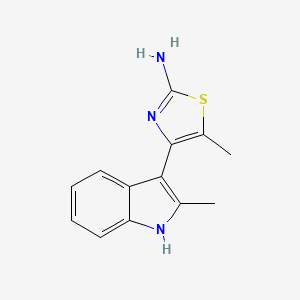


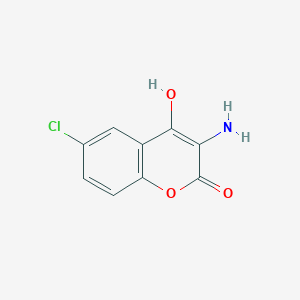
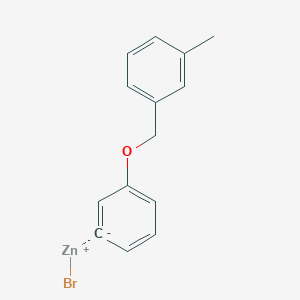
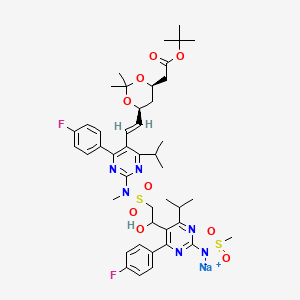

![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
